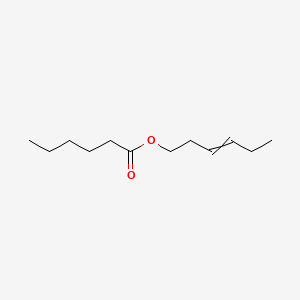Hex-3-en-1-yl hexanoate
CAS No.: 84434-19-5
Cat. No.: VC16740374
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84434-19-5 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol |
| IUPAC Name | hex-3-enyl hexanoate |
| Standard InChI | InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
| Standard InChI Key | RGACQXBDYBCJCY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)OCCC=CCC |
Introduction
Chemical Identity and Structural Characteristics
Hex-3-en-1-yl hexanoate is an unsaturated ester derived from the condensation of hexanoic acid (caproic acid) and cis-3-hexen-1-ol. The compound’s structure features a six-carbon hexanoate moiety esterified to a cis-configured hexenyl alcohol, resulting in a molecular weight of 198.30 g/mol . The Z-configuration of the double bond at the third carbon of the hexenyl chain is critical to its sensory properties, as it mimics the volatile organic compounds emitted by plants during mechanical damage or stress .
Table 1: Key Chemical Identifiers of Hex-3-en-1-yl Hexanoate
| Property | Value |
|---|---|
| CAS Number | 31501-11-8 |
| Molecular Formula | |
| Molecular Weight | 198.30 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Boiling Point | 256.2 ± 19.0 °C (760 mmHg) |
| Flash Point | 86.7 ± 19.9 °C |
| LogP (Partition Coeff.) | 4.54 |
| Vapor Pressure | 0.03 mmHg at 25°C (estimated) |
The compound’s high lipophilicity (LogP = 4.54) and moderate volatility make it ideal for sustained aroma release in cosmetic and food matrices .
Natural Occurrence and Biosynthetic Pathways
Hex-3-en-1-yl hexanoate is a secondary metabolite isolated from Feijoa sellowiana (pineapple guava), where it contributes to the fruit’s distinctive tropical aroma . In plants, it is synthesized via the lipoxygenase pathway, where linolenic acid undergoes oxidation to form cis-3-hexenol, which is subsequently esterified with hexanoic acid. This biosynthetic route is upregulated during herbivory or physical damage, serving as an herbivore deterrent and attracting predators of plant pests .
Synthesis and Industrial Production
The industrial synthesis of hex-3-en-1-yl hexanoate typically involves acid-catalyzed esterification. A representative method includes:
-
Reactants: Cis-3-hexen-1-ol and hexanoic acid in a 1:1 molar ratio.
-
Catalyst: Sulfuric acid (0.5–1% w/w) or immobilized lipases for enzymatic esterification.
-
Conditions: Reflux at 110–120°C for 4–6 hours, with continuous water removal via azeotropic distillation.
-
Yield: 85–92% after purification by fractional distillation .
Table 2: Comparison of Catalytic Methods for Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Sulfuric Acid | 120 | 90 | 6 |
| Lipase (Immobilized) | 50 | 85 | 24 |
Enzymatic methods, though slower, are preferred in green chemistry applications due to lower energy consumption and reduced waste .
Physicochemical and Sensory Properties
Hex-3-en-1-yl hexanoate’s sensory profile is characterized by a threshold detection limit of 0.5 ppb in air, making it highly potent in fragrance formulations. Its solubility in ethanol (1:2 v/v) and compatibility with non-polar solvents like diethyl ether enhance its versatility in product formulations .
Table 3: Solubility and Stability Data
| Solvent | Solubility (g/100 mL) | Stability (25°C, 1 yr) |
|---|---|---|
| Ethanol | 50 | Stable |
| Water | 0.02 | Hydrolyzes slowly |
| Propylene Glycol | 30 | Stable |
The compound is stable under neutral or acidic conditions but undergoes hydrolysis in alkaline environments (pH > 8) .
Applications in Industry and Research
Flavor and Fragrance Industry
Hex-3-en-1-yl hexanoate is a staple in perfumery for imparting fresh, green top notes. In food products, it is used at concentrations of 10–50 ppm to enhance fruit flavors in beverages, dairy, and confectionery .
Agricultural Applications
Studies indicate that hex-3-en-1-yl hexanoate acts as a plant growth regulator, increasing chlorophyll synthesis and stress resistance in crops like wheat and rice. Field trials demonstrated a 12–15% yield improvement at foliar applications of 0.1–0.5 mg/L .
Biotechnology and Food Preservation
The compound exhibits broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC = 125 μg/mL), positioning it as a natural preservative. Research into biosensors utilizing hex-3-en-1-yl hexanoate for detecting food spoilage biomarkers is ongoing .
Recent Research and Future Directions
Recent studies focus on biocatalytic production using engineered Yarrowia lipolytica strains, achieving titers of 5.8 g/L in bioreactors. Additionally, nanoencapsulation in chitosan matrices has extended its antimicrobial efficacy in food packaging by 40% compared to free compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume